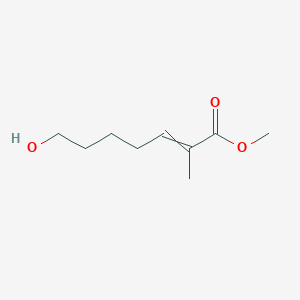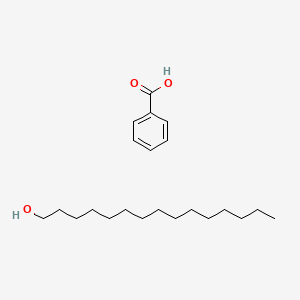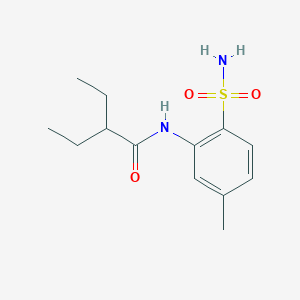
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its unique structure, which includes an ethyl group, a butanamide backbone, and a sulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbutanoic acid with 5-methyl-2-aminobenzenesulfonamide. This reaction is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.
化学反应分析
Types of Reactions
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylbutanoic acid and 5-methyl-2-aminobenzenesulfonamide.
Oxidation: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
N-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide: Similar structure but with different alkyl substitution.
2-ethyl-N-(4-methyl-2-sulfamoylphenyl)butanamide: Positional isomer with the methyl group at a different position on the aromatic ring.
Uniqueness
2-Ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the ethyl group, butanamide backbone, and sulfamoylphenyl group makes it a versatile compound with diverse applications in research and industry .
属性
CAS 编号 |
97141-32-7 |
|---|---|
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC 名称 |
2-ethyl-N-(5-methyl-2-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-10(5-2)13(16)15-11-8-9(3)6-7-12(11)19(14,17)18/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H2,14,17,18) |
InChI 键 |
SSEBMDJSKZPOLP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
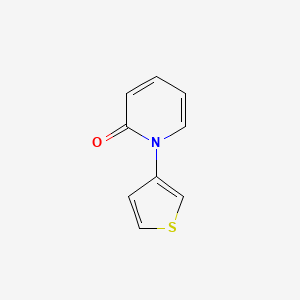
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
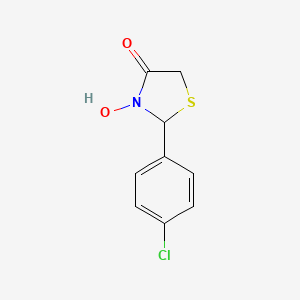
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
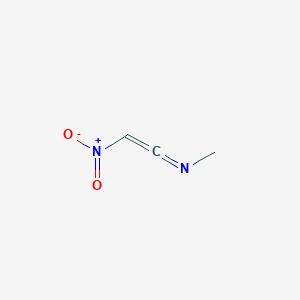


![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)
![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
